benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
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Overview
Description
Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an aminoethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate typically involves multiple steps, starting with the protection of the amino group using the Fmoc groupThe final step involves the formation of the hydrochloride salt to improve solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate involves its interaction with specific molecular targets. The Fmoc group is known for its role in protecting amino groups during peptide synthesis, allowing for selective reactions at other sites. The benzyl and aminoethyl groups contribute to the compound’s reactivity and ability to form stable complexes with various substrates .
Comparison with Similar Compounds
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid: Similar in structure but with different functional groups.
(S)-Benzyl 2-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate: Contains a hydroxypropanoate group instead of an aminoethyl group.
Uniqueness
Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate is unique due to its combination of protective groups and reactive sites, making it highly versatile for various synthetic and research applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C26H27ClN2O4 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C26H26N2O4.ClH/c29-25(31-17-19-8-2-1-3-9-19)16-27-14-15-28-26(30)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24,27H,14-18H2,(H,28,30);1H |
InChI Key |
SDLXTUTWRJKAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origin of Product |
United States |
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